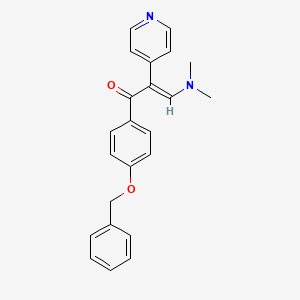

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-phenylmethoxyphenyl)-2-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-25(2)16-22(19-12-14-24-15-13-19)23(26)20-8-10-21(11-9-20)27-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3/b22-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUSHALTNVVAIW-CJLVFECKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one, also known by its CAS number 1351663-48-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on its role as a monoamine oxidase B (MAO-B) inhibitor and its implications in neuroprotection.

Structural Characteristics

This compound belongs to the class of enaminones, characterized by the presence of a benzene ring, a hydroxyl group, a ketone, and an enamine. The structural formula can be represented as follows:

The compound features:

- A benzyloxy substituent which enhances lipophilicity.

- A dimethylamino group that contributes to its basicity and potential interaction with biological targets.

- A pyridine ring that may participate in coordination with metal ions or influence pharmacokinetic properties.

Synthesis

The synthesis of this compound involves the reaction of 1-(4-(benzyloxy)-2-hydroxyphenyl)ethan-1-one with dimethylformamide dimethylacetal under controlled conditions. The synthesis pathway includes:

- Reaction Setup : Mixing the starting materials in dimethylformamide.

- Temperature Control : Heating the mixture to 383 K until the reaction completion is confirmed via thin-layer chromatography.

- Purification : The product is purified through recrystallization from ethanol.

Monoamine Oxidase B Inhibition

Recent studies have highlighted the compound's potent inhibitory activity against MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. The following key findings were observed:

- IC50 Value : The compound exhibited an IC50 value of 0.009 µM , indicating strong inhibitory potency against MAO-B .

- Mechanism of Action : Kinetic studies suggest that it acts as a competitive inhibitor, effectively blocking the enzyme's active site .

Table 1: Comparative IC50 Values of Related Compounds

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)... | 0.009 | MAO-B Inhibitor |

| (E)-3-(4-(Dimethylamino)phenyl)... | 8.19 | MAO-B Inhibitor |

| (E)-1-(4-Hydroxy-3-methylbut-2-en-1-yl)... | 0.0059 | MAO-B Inhibitor |

Neuroprotective Effects

In vivo studies utilizing the MPTP model for Parkinson's disease demonstrated that this compound significantly improved motor function impairment correlated with its MAO-B inhibitory activity . This suggests potential therapeutic applications in neurodegenerative diseases.

Structure–Activity Relationship (SAR)

SAR studies suggest that modifications on the phenyl and pyridine rings can significantly affect biological activity:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituents and Their Roles :

- Benzyloxy Group: Enhances lipophilicity and may improve membrane permeability. Found in (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (melting point: ~133–135°C) .

- Dimethylamino Group: Acts as an electron donor, improving nonlinear optical (NLO) properties. For example, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one exhibits higher polarizability and hyperpolarizability than urea .

- Pyridin-4-yl Group : Introduces π-conjugation and hydrogen-bonding capabilities. Similar to (E)-1-(4-(prop-2-yn-1-yloxy)phenyl)-3-(pyridin-4-yl)prop-2-en-1-one (yield: 80%, m.p. 99–101°C) .

Observations :

- The target compound’s pyridin-4-yl and benzyloxy groups may reduce yield compared to simpler derivatives (e.g., compound 37: 80% yield) due to steric hindrance .

- Dimethylamino-containing chalcones often exhibit moderate-to-high yields (15–88%), with lower yields linked to bulky substituents (e.g., compound 39: 15% yield) .

Physical and Electronic Properties

- Melting Points : Benzyloxy derivatives generally have higher melting points (e.g., 133–135°C for compound 39) due to increased molecular weight and π-stacking .

- NLO Properties: The dimethylamino group enhances dipole moments and hyperpolarizability. For instance, Asiri et al. reported β values ~10× higher than urea for similar structures . The pyridin-4-yl group in the target compound may further augment NLO performance through extended conjugation .

Computational and Structural Insights

- DFT Studies : Singh et al. used density functional theory (DFT) to correlate substituent effects with NLO properties in chalcones . Similar methods could predict the target compound’s electronic behavior.

- Crystal Packing: The pyridin-4-yl group may influence hydrogen-bonding networks, as seen in (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (space group P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.